"Methyl 3-amino-4-(aminomethyl)benzoate" synthesis and properties
"Methyl 3-amino-4-(aminomethyl)benzoate" synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-amino-4-(aminomethyl)benzoate and its Key Precursors
Introduction: A Strategic Approach to a Novel Building Block
Methyl 3-amino-4-(aminomethyl)benzoate is an aromatic compound featuring a unique arrangement of three distinct functional groups: a methyl ester, a primary aromatic amine at the 3-position, and a primary benzylic amine at the 4-position. This trifunctional architecture makes it a potentially valuable, yet underexplored, building block for the synthesis of complex pharmaceutical agents and novel materials. A survey of the current scientific literature reveals a scarcity of direct reports on the synthesis and properties of this specific molecule.
This guide, therefore, adopts the perspective of a Senior Application Scientist to provide a strategic and practical framework for researchers and drug development professionals. Instead of focusing on non-existent protocols, we will provide an in-depth analysis of the synthesis and properties of its most logical and well-documented chemical precursors. By understanding the landscape of these related, high-value intermediates, we can construct a robust and logical synthetic pathway to the target compound, Methyl 3-amino-4-(aminomethyl)benzoate.
This document will first explore the synthesis and utility of the pivotal intermediate, Methyl 3-amino-4-methylbenzoate, a compound of immense importance in the pharmaceutical industry. We will then leverage this knowledge to propose a detailed, multi-step synthetic strategy to achieve the target molecule, complete with expert commentary on experimental design and potential challenges.
The Synthetic Landscape: From Precursors to Target Molecule
The most logical approach to synthesizing Methyl 3-amino-4-(aminomethyl)benzoate involves the strategic functionalization of a more readily available precursor. The diagram below illustrates the key relationships in this synthetic landscape, positioning Methyl 3-amino-4-methylbenzoate as the primary starting material for a targeted functional group transformation of its methyl group into an aminomethyl group.
Caption: Synthetic relationship between precursors and the target molecule.
Core Intermediate: Synthesis and Properties of Methyl 3-amino-4-methylbenzoate
Methyl 3-amino-4-methylbenzoate is a versatile aromatic building block crucial in the synthesis of a range of pharmaceutical compounds.[1] Its significance is most notably highlighted by its role as a pivotal intermediate in the production of targeted cancer therapies, including the Bcr-Abl tyrosine kinase inhibitors Nilotinib and Imatinib, which are used to treat chronic myeloid leukemia (CML).[1][2]
Synthetic Methodologies
Two primary, high-yielding routes are commonly employed for the synthesis of Methyl 3-amino-4-methylbenzoate. The choice between them often depends on the availability and cost of the starting materials.
Route 1: Esterification of 3-Amino-4-methylbenzoic Acid
This direct approach involves the Fischer esterification of the corresponding carboxylic acid. The reaction is typically catalyzed by a strong acid. A highly efficient variation utilizes thionyl chloride (SOCl₂) to first form the acyl chloride in situ, which then readily reacts with methanol.[3][4] This method is known for its high efficiency and straightforward purification processes.[5]
Experimental Protocol: Esterification with Thionyl Chloride [3][4]
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-methylbenzoic acid (1.0 eq) and anhydrous methanol (approx. 25 mL per gram of acid).
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Cooling: Cool the resulting suspension in an ice bath to 0-5°C.
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Reagent Addition: Add thionyl chloride (2.2 eq) dropwise to the stirred solution while maintaining the low temperature.
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Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours.
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Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.
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Neutralization & Extraction: To the residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~7.5. Extract the aqueous mixture with ethyl acetate (3x volumes).
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Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield Methyl 3-amino-4-methylbenzoate as a beige powder.
Yield Reported: 97%[3]
Route 2: Reduction of Methyl 4-methyl-3-nitrobenzoate
This alternative route involves the catalytic hydrogenation of the corresponding nitro-substituted ester. This method is also highly efficient and is a common industrial process for introducing an aromatic amine group.[6]
Experimental Protocol: Catalytic Hydrogenation [3]
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Setup: In a hydrogenation vessel (e.g., a Parr shaker), combine Methyl 4-methyl-3-nitrobenzoate (1.0 eq) and methanol.
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Catalyst: Add a catalytic amount of Raney Nickel (e.g., 5 g for 0.410 mol of starting material).
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Reaction: Pressurize the vessel with hydrogen gas (H₂) to 50 psi and agitate for approximately 8 hours at room temperature.
-
Isolation: Upon reaction completion, carefully vent the vessel and filter the mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the product.
Physicochemical Properties
The physical and chemical properties of Methyl 3-amino-4-methylbenzoate are well-documented, providing a solid baseline for handling and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [7][8] |
| Molecular Weight | 165.19 g/mol | [7][8] |
| Appearance | Beige powder or crystalline solid | [3][5] |
| Melting Point | 113-117 °C | [4][6][8] |
| Solubility | Soluble in chloroform and methanol | [5][6] |
| CAS Number | 18595-18-1 | [4][7][8] |
Application in Drug Synthesis: Nilotinib Precursor
The primary application of Methyl 3-amino-4-methylbenzoate is in the synthesis of the core intermediate for both Nilotinib and Imatinib.[1] The workflow involves a guanidinylation step followed by a pyrimidine ring formation.
Caption: Proposed multi-step synthesis of the target molecule.
Step-by-Step Methodological Considerations
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Step 1: Protection of the 3-Amino Group
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Causality: The aromatic amine at the 3-position is nucleophilic and susceptible to oxidation. It would interfere with the subsequent radical bromination and nucleophilic substitution steps. Therefore, protection is critical.
-
Recommended Protocol: React Methyl 3-amino-4-methylbenzoate with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (TEA) or in a solvent like THF. The Boc group is ideal as it is stable to the conditions of the next steps and can be removed under acidic conditions without affecting the ester or other amine.
-
-
Step 2: Benzylic Bromination
-
Causality: To introduce a functional group handle on the 4-methyl group, a free-radical bromination is the most effective strategy. This selectively targets the benzylic position.
-
Recommended Protocol: React the Boc-protected intermediate with N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile under reflux with light initiation.
-
-
Step 3: Introduction of the Aminomethyl Group
-
Causality: The newly formed benzyl bromide is an excellent electrophile for Sₙ2 reactions. A two-step azide displacement followed by reduction is often cleaner and higher yielding than direct amination with ammonia.
-
Recommended Protocol:
-
Azide Displacement: React the 4-(bromomethyl) intermediate with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. This reaction typically proceeds smoothly at room temperature.
-
Azide Reduction: The resulting benzyl azide can be cleanly reduced to the primary amine via catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst, Pd/C) in a solvent like methanol or ethyl acetate. This method is highly effective and avoids over-alkylation issues.
-
-
-
Step 4: Deprotection
-
Causality: The final step is to remove the Boc protecting group to reveal the free aromatic amine at the 3-position.
-
Recommended Protocol: Treat the product from Step 3 with a strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, or a solution of HCl in methanol or dioxane, will efficiently cleave the Boc group. An aqueous work-up with a base will then yield the final target molecule as a free base.
-
Predicted Analytical and Safety Profile
While experimental data for the target molecule is not available, we can predict its key characteristics based on its structure and data from its precursors.
Expected Spectroscopic Data
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¹H NMR: Expect distinct singlets for the methyl ester protons (~3.9 ppm) and the benzylic protons of the aminomethyl group (~3.8-4.0 ppm). The aromatic protons should appear as a set of multiplets or doublets in the aromatic region (~6.8-7.8 ppm). Broad singlets corresponding to the two NH₂ groups will also be present.
-
¹³C NMR: Key signals would include the ester carbonyl (~167 ppm), aromatic carbons, the benzylic carbon of the aminomethyl group (~45 ppm), and the methyl ester carbon (~52 ppm).
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IR Spectroscopy: Look for characteristic N-H stretching bands for the two primary amines (~3300-3500 cm⁻¹), a strong C=O stretch for the ester (~1720 cm⁻¹), and C-N stretching bands.
-
Mass Spectrometry: The [M+H]⁺ ion peak would be expected at m/z 181.097, corresponding to the molecular formula C₉H₁₃N₂O₂⁺.
Safety and Handling
The precursors are classified as irritants. It is prudent to handle the target molecule with similar precautions.
| Hazard Classification | GHS Information (based on precursors) | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [7][8] |
| Signal Word | Warning | [7][8] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][8] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
| Personal Protective Equipment | N95 dust mask, chemical safety goggles, and gloves are recommended. | [8] |
Conclusion
While Methyl 3-amino-4-(aminomethyl)benzoate is not a widely commercialized or studied compound, its synthesis is eminently achievable through a logical, multi-step sequence starting from the key pharmaceutical intermediate, Methyl 3-amino-4-methylbenzoate. The proposed pathway, involving amine protection, benzylic bromination, azide substitution/reduction, and final deprotection, represents a field-proven strategy for this class of transformation. The resulting bifunctional amine provides a unique platform for constructing complex molecules, offering significant potential for applications in medicinal chemistry and materials science. This guide provides the foundational knowledge and experimental foresight necessary for researchers to successfully synthesize and characterize this promising chemical entity.
References
- EvitaChem. (n.d.). Buy Methyl 3-(aminomethyl)-4-methylbenzoate (EVT-13729383).
- Benchchem. (2025). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Amino-4-methylbenzoic Acid in Pharmaceutical Development and Research.
-
PubChem. (2026). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). Methyl 3-amino-4-methyl benzoate. Retrieved from [Link]
-
Cosmo Bio Co., Ltd. (n.d.). Methyl 3-Amino-4-methylbenzoate. Retrieved from [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
PMC. (n.d.). Methyl 3-amino-4-butanamido-5-methylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 3-amino-4-methylbenzoate | 18595-18-1 [chemicalbook.com]
- 5. evitachem.com [evitachem.com]
- 6. chembk.com [chembk.com]
- 7. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-amino-4-methylbenzoate =98.0 18595-18-1 [sigmaaldrich.com]
